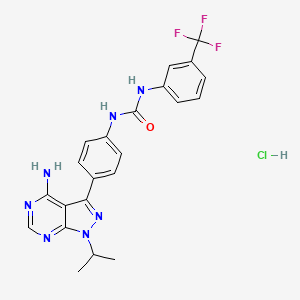

AD57 hydrochloride

Description

Properties

IUPAC Name |

1-[4-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3N7O.ClH/c1-12(2)32-20-17(19(26)27-11-28-20)18(31-32)13-6-8-15(9-7-13)29-21(33)30-16-5-3-4-14(10-16)22(23,24)25;/h3-12H,1-2H3,(H2,26,27,28)(H2,29,30,33);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBKXOIZTZQJIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)NC(=O)NC4=CC=CC(=C4)C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClF3N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of AD57 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

AD57 hydrochloride is an orally active, multi-kinase inhibitor demonstrating significant potential in preclinical cancer research. Its polypharmacological profile is characterized by the potent and targeted inhibition of several key kinases implicated in oncogenic signaling pathways, including RET (Rearranged during Transfection), BRAF, S6K (Ribosomal S6 Kinase), and Src. This technical guide provides a comprehensive overview of the core mechanism of action of AD57 hydrochloride, presenting available quantitative data, detailing plausible experimental methodologies for assessing its activity, and visualizing the implicated signaling pathways.

Introduction

The development of targeted therapies, particularly kinase inhibitors, has revolutionized the landscape of cancer treatment. Kinases are a large family of enzymes that play critical roles in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and metabolism. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. AD57 hydrochloride has emerged as a promising investigational agent due to its ability to simultaneously inhibit multiple kinases that drive tumor growth and survival. This multi-targeted approach may offer advantages in overcoming the development of resistance, a common challenge with single-target therapies.

Core Mechanism of Action: Multi-Kinase Inhibition

AD57 hydrochloride exerts its therapeutic effects by inhibiting the enzymatic activity of several key protein kinases. The primary targets identified to date are RET, BRAF, S6K, and Src. By blocking the function of these kinases, AD57 hydrochloride disrupts the downstream signaling cascades that promote cancer cell proliferation, invasion, and survival.

Inhibition of RET (Rearranged during Transfection)

The receptor tyrosine kinase RET is a primary target of AD57 hydrochloride. In a Drosophila model, AD57 hydrochloride potently inhibits RET with an IC50 of 2 nM[1]. Activating mutations and fusions of the RET gene are oncogenic drivers in various cancers, including thyroid and non-small cell lung cancer. RET activation triggers multiple downstream pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR signaling cascades, which are critical for cell growth and survival.

Inhibition of the RAS/RAF/MEK/ERK Pathway

AD57 hydrochloride also targets components of the RAS/RAF/MEK/ERK pathway, a central signaling cascade that regulates cell proliferation. Specifically, it has been shown to interfere with kinases downstream of RET, including Raf[1]. By inhibiting BRAF (a member of the Raf kinase family), AD57 hydrochloride can block the aberrant signaling that results from activating BRAF mutations, which are prevalent in melanoma and other cancers.

Inhibition of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is another critical regulator of cell growth, metabolism, and survival that is targeted by AD57 hydrochloride. The compound interferes with S6K (Ribosomal S6 Kinase), a downstream effector of the mTOR complex 1 (mTORC1)[1]. Inhibition of S6K disrupts protein synthesis and cell growth.

Inhibition of Src Family Kinases

Src is a non-receptor tyrosine kinase that plays a significant role in cancer cell proliferation, invasion, and metastasis. AD57 hydrochloride has been identified as an inhibitor of Src[1]. By targeting Src, AD57 hydrochloride can potentially impede tumor progression and the development of metastases.

Quantitative Data

The available quantitative data on the inhibitory activity of AD57 hydrochloride is summarized in the table below. It is important to note that specific IC50 values for all target kinases are not yet publicly available in comprehensive detail.

| Target Kinase | IC50 Value | Experimental System |

| RET | 2 nM | Drosophila model |

| BRAF | Not explicitly quantified | - |

| S6K | Not explicitly quantified | - |

| Src | Not explicitly quantified | - |

| Other Kinases | >80% inhibition at 1 µM | Not specified |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by AD57 hydrochloride and the proposed experimental workflow for its characterization.

Caption: Signaling pathways inhibited by AD57 hydrochloride.

Caption: Proposed experimental workflow for characterizing AD57.

Plausible Experimental Protocols

While specific, detailed experimental protocols for the characterization of AD57 hydrochloride are not publicly available, the following methodologies represent standard approaches for evaluating the activity of multi-kinase inhibitors.

In Vitro Kinase Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of AD57 hydrochloride against purified RET, BRAF, S6K, and Src kinases.

Principle: These assays measure the ability of an inhibitor to block the phosphorylation of a substrate by a specific kinase. Common formats include:

-

ADP-Glo™ Kinase Assay: This luminescent assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates kinase inhibition.

-

Radiometric Assay (e.g., using [γ-³²P]ATP): This classic method involves the use of radiolabeled ATP. The incorporation of the radioactive phosphate group onto the substrate is measured, and a reduction in incorporation signifies inhibition.

General Protocol Outline (ADP-Glo™):

-

Reagent Preparation:

-

Prepare a stock solution of AD57 hydrochloride in a suitable solvent (e.g., DMSO).

-

Dilute the purified kinase (RET, BRAF, S6K, or Src) to the desired concentration in the appropriate kinase buffer.

-

Prepare the specific substrate for each kinase and ATP at the desired concentrations.

-

-

Assay Procedure:

-

In a multi-well plate, add the kinase, substrate, and varying concentrations of AD57 hydrochloride.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature and for a sufficient duration to allow for the enzymatic reaction.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

-

-

Data Analysis:

-

Plot the percentage of kinase inhibition against the logarithm of the AD57 hydrochloride concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Cellular Assays

Objective: To assess the effect of AD57 hydrochloride on downstream signaling and cellular phenotypes in cancer cell lines.

5.2.1. Western Blot Analysis

Principle: This technique is used to detect changes in the phosphorylation status of proteins downstream of the target kinases, providing evidence of target engagement in a cellular context.

Protocol Outline:

-

Cell Culture and Treatment:

-

Culture cancer cell lines with known activating mutations (e.g., RET-fusion positive lung cancer cells, BRAF V600E mutant melanoma cells).

-

Treat the cells with various concentrations of AD57 hydrochloride for a specified time.

-

-

Protein Extraction and Quantification:

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with primary antibodies specific for the phosphorylated forms of downstream targets (e.g., phospho-ERK, phospho-S6, phospho-FAK) and total protein levels as a loading control.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

-

5.2.2. Cell Proliferation Assay

Principle: To measure the effect of AD57 hydrochloride on the growth of cancer cells.

Protocol Outline (MTT Assay):

-

Cell Seeding and Treatment:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of AD57 hydrochloride.

-

-

MTT Incubation and Formazan Solubilization:

-

After the desired treatment period (e.g., 72 hours), add MTT solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

-

Conclusion

AD57 hydrochloride is a potent multi-kinase inhibitor that targets key oncogenic signaling pathways, including those driven by RET, BRAF, S6K, and Src. Its ability to inhibit multiple nodes within these interconnected pathways suggests a potential for broad anti-cancer activity and a means to circumvent resistance mechanisms. Further research is warranted to fully elucidate its inhibitory profile, including the determination of specific IC50 values for all its primary targets and a comprehensive evaluation of its efficacy and safety in various preclinical cancer models. The experimental approaches outlined in this guide provide a framework for the continued investigation of this promising therapeutic candidate.

References

In-Depth Technical Guide to the AD57 Hydrochloride Inhibitor Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

AD57 hydrochloride is a potent, orally active, multikinase inhibitor identified through a Drosophila-based in vivo chemical screen. It demonstrates a polypharmacological profile, effectively targeting key kinases implicated in cancer signaling pathways. This document provides a comprehensive technical overview of the inhibitor profile of AD57, including its mechanism of action, quantitative inhibition data, and detailed experimental methodologies. The information presented is intended to serve as a critical resource for researchers engaged in oncology drug discovery and development.

Core Properties of AD57 Hydrochloride

-

Chemical Name: N-[4-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenyl]-N'-[3-(trifluoromethyl)phenyl]-urea, monohydrochloride

-

Molecular Formula: C₂₂H₂₀F₃N₇O • HCl[1]

-

Molecular Weight: 491.9 g/mol [1]

-

Solubility: Soluble in DMF (14 mg/ml), DMSO (10 mg/ml), and Ethanol (5 mg/ml). Poorly soluble in a DMF:PBS (pH 7.2) (1:4) mixture (0.20 mg/ml).[1]

Quantitative Inhibitor Profile

AD57 exhibits a multi-targeted inhibitory profile, with high potency against the RET proto-oncogene tyrosine kinase and other key kinases in cancer-related signaling pathways. The inhibitory activities are summarized below.

| Target Kinase | IC₅₀ (nM) | Notes |

| RET | 2 | Potent inhibition of the primary target.[1] |

| BRAF | Data not available | AD57 is known to inhibit BRAF.[3] |

| S6K | Data not available | AD57 is known to inhibit S6K.[1][3] |

| Src | Data not available | AD57 is known to inhibit Src.[1][3] |

| mTOR | Anti-target | Inhibition of mTOR is associated with toxicity. |

Further research is required to ascertain specific IC₅₀ values for BRAF, S6K, and Src.

Mechanism of Action and Signaling Pathways

AD57 was identified in a Drosophila model of multiple endocrine neoplasia type 2 (MEN2), driven by the oncogenic RET kinase.[3] Its efficacy is derived from a polypharmacological approach, simultaneously inhibiting multiple key nodes in signaling pathways that are critical for cancer cell proliferation, survival, and invasion.[1]

The primary target of AD57 is the RET tyrosine kinase.[1] Downstream of RET, AD57 also inhibits Raf (of which BRAF is a member), Src, and S6K.[1][3] This multi-targeted approach is crucial for its enhanced efficacy. Interestingly, the inhibition of mTOR was identified as an "anti-target," leading to toxicity due to the release of negative feedback loops.[3] This finding guided the development of subsequent compounds with a more favorable therapeutic index.

Below is a diagram illustrating the targeted signaling pathways of AD57.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of AD57 hydrochloride.

In Vitro Kinase Inhibition Assay

This protocol is a generalized procedure for determining the IC₅₀ values of AD57 against target kinases.

Objective: To quantify the concentration of AD57 hydrochloride required to inhibit 50% of the activity of a specific kinase (e.g., RET, BRAF, Src, S6K).

Materials:

-

Recombinant human kinase (e.g., RET, BRAF, Src, S6K)

-

Specific peptide substrate for each kinase

-

AD57 hydrochloride, serially diluted in DMSO

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

ATP solution (at a concentration near the Kₘ for each kinase)

-

ADP-Glo™ Kinase Assay kit (or similar ADP detection system)

-

White, opaque 96-well or 384-well plates

Workflow:

Procedure:

-

Reagent Preparation:

-

Prepare a serial dilution of AD57 hydrochloride in kinase assay buffer. A typical concentration range would be from 1 nM to 10 µM.

-

Dilute the recombinant kinase to the desired working concentration in kinase assay buffer.

-

Prepare a mixture of the peptide substrate and ATP in the kinase assay buffer.

-

-

Kinase Reaction:

-

To the wells of a 96-well plate, add the serially diluted AD57 hydrochloride.

-

Add the diluted kinase to each well.

-

Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction stays within the linear range.

-

-

Signal Detection (using ADP-Glo™):

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.

-

Incubate the plate at room temperature for approximately 40 minutes.

-

Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction.

-

Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the AD57 concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

-

Drosophila Model for In Vivo Efficacy

This protocol outlines the general methodology for assessing the efficacy of AD57 in a Drosophila model of RET-driven cancer, as was done in the initial discovery of the compound.

Objective: To evaluate the ability of AD57 hydrochloride to rescue the lethal phenotype induced by the expression of an oncogenic form of RET in Drosophila melanogaster.

Materials:

-

Drosophila stocks:

-

A driver line for tissue-specific expression (e.g., GMR-Gal4 for eye-specific expression).

-

A UAS-oncogenic RET line (e.g., UAS-RetMEN2B).

-

-

Standard Drosophila food medium.

-

AD57 hydrochloride dissolved in a suitable solvent (e.g., DMSO).

-

Control vehicle (e.g., DMSO).

Procedure:

-

Genetic Crosses: Set up genetic crosses between the driver line and the UAS-oncogenic RET line to produce progeny expressing the oncogene in the desired tissue.

-

Drug Administration:

-

Prepare Drosophila food containing various concentrations of AD57 hydrochloride. A vehicle-only control food should also be prepared.

-

Transfer the larvae from the genetic cross to the drug-containing or control food at an early developmental stage.

-

-

Phenotypic Analysis:

-

Allow the flies to develop at a controlled temperature.

-

Score the survival rate of the adult flies that eclose from the pupal case in the drug-treated and control groups.

-

For eye-specific expression, the morphology of the adult eye can be examined for rescue of any rough eye phenotype caused by the oncogene.

-

-

Data Analysis: Compare the survival rates and phenotypic outcomes of the AD57-treated groups with the vehicle control group to determine the in vivo efficacy of the compound.

Conclusion

AD57 hydrochloride is a valuable tool compound for studying the effects of multi-targeted kinase inhibition in cancer. Its well-defined polypharmacological profile, with potent inhibition of RET, Raf, Src, and S6K, provides a strong rationale for its use in preclinical cancer models. The detailed methodologies provided herein should enable researchers to further investigate the therapeutic potential of AD57 and similar multikinase inhibitors. The identification of mTOR as an "anti-target" also offers important insights for the design of future kinase inhibitors with an improved therapeutic window.

References

In-depth Technical Guide: AD57 Hydrochloride (CAS 2320261-72-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

AD57 hydrochloride is a rationally designed, orally active, multi-kinase inhibitor demonstrating significant potential as a polypharmacological cancer therapeutic. This technical guide provides a comprehensive overview of AD57 hydrochloride, including its mechanism of action, key molecular targets, and the experimental data supporting its activity. Detailed experimental protocols and visual representations of the relevant signaling pathways are presented to facilitate further research and development.

Introduction

The complexity of cancer signaling networks often necessitates the targeting of multiple pathways to achieve durable therapeutic responses. AD57 hydrochloride was developed as a polypharmacological agent to simultaneously inhibit several key kinases implicated in cancer cell proliferation, survival, and invasion. Its primary targets include the receptor tyrosine kinase RET (Rearranged during Transfection) and downstream non-receptor tyrosine and serine/threonine kinases such as BRAF, Src, and S6K.[1] This multi-targeted approach aims to overcome the resistance mechanisms that can arise from the inhibition of a single kinase.

Physicochemical Properties

| Property | Value |

| CAS Number | 2320261-72-9 |

| Chemical Formula | C₂₂H₂₀F₃N₇O · HCl |

| Molecular Weight | 491.9 g/mol |

| Appearance | Crystalline solid |

| Purity | ≥98% |

Mechanism of Action and Key Molecular Targets

AD57 hydrochloride exerts its anti-cancer effects through the potent inhibition of a specific set of kinases that are critical nodes in oncogenic signaling.

Primary Target: RET Kinase

AD57 is a highly potent inhibitor of the RET receptor tyrosine kinase, with a reported half-maximal inhibitory concentration (IC50) of 2 nM.[1] Dysregulation of RET signaling, through mutations or fusions, is a known driver in several cancers, including medullary and papillary thyroid carcinomas, as well as non-small cell lung cancer. By inhibiting RET, AD57 effectively blocks the initiation of downstream signaling cascades that promote tumorigenesis.

Downstream and Off-Target Kinase Inhibition

A key feature of AD57's polypharmacology is its activity against kinases downstream of RET and in parallel oncogenic pathways. The seminal study by Dar et al. (2012) demonstrated that for optimal efficacy, inhibition of RET in combination with Raf, Src, and S6K is required. The study also identified Tor as a critical 'anti-target', as its inhibition led to toxicity.

| Target Kinase | Inhibition Data | Role in Cancer |

| RET | IC50 = 2 nM | Driver of proliferation and survival in specific cancers. |

| BRAF | Significant inhibition | A key component of the MAPK/ERK signaling pathway, frequently mutated in melanoma and other cancers. |

| Src | Significant inhibition | A non-receptor tyrosine kinase involved in cell adhesion, growth, and migration. |

| S6K | Significant inhibition | A downstream effector of the PI3K/Akt/mTOR pathway, regulating protein synthesis and cell growth. |

Note: Specific IC50 values for BRAF, Src, and S6K for AD57 are not publicly available in the primary literature and would require access to the supplementary data of Dar et al., 2012 or further experimental determination.

Signaling Pathways

AD57's therapeutic potential stems from its ability to concurrently disrupt multiple oncogenic signaling pathways.

RET Signaling Pathway

The diagram below illustrates the canonical RET signaling pathway and the point of inhibition by AD57. Ligand binding to the RET receptor leads to its dimerization and autophosphorylation, creating docking sites for adaptor proteins that activate downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways.

References

AD57 Hydrochloride: A Technical Guide to its Synthesis, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

AD57 hydrochloride is a potent, orally active multi-kinase inhibitor with significant potential in oncology research. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of AD57 hydrochloride. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development. This document details the chemical characteristics of AD57 hydrochloride, outlines a putative synthesis pathway based on established chemical principles, and describes its inhibitory effects on key signaling pathways, including RET, BRAF, S6K, and Src. Detailed experimental protocols for relevant kinase and cell-based assays are also provided to facilitate further investigation into the compound's therapeutic potential.

Chemical Properties

AD57 hydrochloride, with the chemical name N-[4-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenyl]-N'-[3-(trifluoromethyl)phenyl]-urea, monohydrochloride, is a crystalline solid.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2320261-72-9 | [1][2][3] |

| Molecular Formula | C₂₂H₂₀F₃N₇O・HCl | [1] |

| Molecular Weight | 491.9 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [1] |

| Solubility | DMF: 14 mg/mlDMSO: 10 mg/mlEthanol: 5 mg/mlDMF:PBS (pH 7.2) (1:4): 0.20 mg/ml | [1] |

| UV Absorption | 203, 271 nm | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 4 years at -20°C | [1] |

| InChI Key | DUBKXOIZTZQJIW-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)N1C2=NC=NC(N)=C2C(C3=CC=C(NC(NC4=CC(C(F)(F)F)=CC=C4)=O)C=C3)=N1.Cl | [1] |

Synthesis of AD57 Hydrochloride

A potential synthetic approach could involve the reaction of a 4-amino-3-iodopyrazolo[3,4-d]pyrimidine intermediate with a substituted aniline to form the urea linkage. The final step would involve the formation of the hydrochloride salt. The synthesis of related pyrazolo[3,4-d]pyrimidine ureas has been described in the literature, often involving the reaction of an aminopyrazolopyrimidine with an isocyanate or by activating a carboxylic acid derivative for amide bond formation.

Mechanism of Action and Signaling Pathways

AD57 hydrochloride is a multi-kinase inhibitor that targets several key proteins involved in cancer cell signaling pathways, including RET, BRAF, S6K, and Src.[1][2] By inhibiting these kinases, AD57 can interfere with signaling cascades that promote cell proliferation, survival, and invasion.

RET Signaling Pathway

The RET (Rearranged during Transfection) proto-oncogene encodes a receptor tyrosine kinase. Mutations in the RET gene can lead to its constitutive activation, driving the development of various cancers, including thyroid and lung cancer. AD57 hydrochloride inhibits RET kinase activity, thereby blocking downstream signaling.

References

The Polypharmacology of AD57 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AD57 hydrochloride is a rationally designed, orally active multi-kinase inhibitor demonstrating a complex polypharmacological profile. Developed through a systems pharmacology approach combining whole-animal screening in Drosophila with kinome-wide profiling, AD57 was identified as a potent therapeutic agent in a model of Multiple Endocrine Neoplasia type 2 (MEN2). Its mechanism of action is centered on the strategic inhibition of a specific set of kinases required for oncogenic signaling, while avoiding "anti-targets" that could lead to increased toxicity. This document provides an in-depth technical overview of the polypharmacology of AD57, including its quantitative binding profile, the experimental protocols used for its characterization, and a visualization of its place within key signaling pathways.

Quantitative Pharmacological Profile

The polypharmacology of AD57 is defined by its inhibitory activity against a specific constellation of protein kinases. The primary target is the Receptor Tyrosine Kinase (RET), with significant activity also observed against key downstream effectors in oncogenic pathways. The quantitative inhibition profile has been determined through extensive kinase screening assays.

IC50 Values for Key Targets

Biochemical assays were performed to determine the half-maximal inhibitory concentration (IC50) of AD57 against its primary target, RET, and other key kinases. These values indicate the concentration of the compound required to inhibit 50% of the kinase's activity in vitro.

| Target Kinase | IC50 (nM) | Assay Substrate | Notes |

| RET | 2 | Purified human RET | Determined against a purified form of human RET.[1] |

| c-RAF | - | Inactive MEK1 | IC50 was determined. |

| SRC | - | Poly Glu-Tyr | IC50 was determined. |

| mTOR | - | Dephosphorylated casein | IC50 was determined. |

Note: Specific IC50 values for c-RAF, SRC, and mTOR were determined in the primary study but are not numerically specified in the main text. The primary activity is noted as potent inhibition.

Kinome-wide Selectivity Profile

To elucidate the broader polypharmacological profile of AD57, kinome-wide screening was conducted. This involved testing the compound at a fixed concentration (1 µM) against a large panel of kinases to determine the percent inhibition of their activity. This approach identifies both primary targets and significant off-target interactions, which are crucial for understanding the compound's overall efficacy and potential for toxicity. AD57 was found to potently inhibit BRAF, S6K, and SRC, while exhibiting reduced activity against the identified anti-target, mTOR.[2]

(Note: The detailed percentage inhibition values from the kinome scan, originally presented in the supplementary tables of the primary research article, are not publicly available in the search results. The table structure is provided below as a template for when such data is accessible.)

| Kinase Target | Family | % Inhibition @ 1 µM | Assay Format |

| Primary Targets & Efficacy-Related Off-Targets | |||

| RET | TK | Data not available | Z'-LYTE/Adapta |

| BRAF | STK | Data not available | Z'-LYTE/Adapta |

| SRC | TK | Data not available | Z'-LYTE/Adapta |

| S6K (RPS6KB1) | STK | Data not available | Z'-LYTE/Adapta |

| Key Anti-Target | |||

| mTOR | STK | Data not available | Z'-LYTE/Adapta |

| ... | ... | ... | ... |

TK: Tyrosine Kinase; STK: Serine/Threonine Kinase

Signaling Pathway Context

AD57's therapeutic efficacy is derived from its ability to simultaneously suppress multiple nodes within the oncogenic signaling network driven by mutant RET. The primary target, RET, activates several downstream pathways, including the RAS/RAF/MAPK and PI3K/AKT/mTOR pathways, which drive cell proliferation and survival. The identification of mTOR as an "anti-target" was a key finding; its inhibition was found to cause toxicity due to the release of a negative feedback loop that results in hyperactivation of the RAS pathway.[1] AD57's optimized profile involves potent inhibition of RET, RAF, and SRC, with weaker inhibition of mTOR, providing a maximal therapeutic index.[1]

Experimental Protocols

The characterization of AD57 hydrochloride involved a combination of in vivo screening in a Drosophila model and in vitro biochemical assays.

Drosophila Model for In Vivo Screening

The primary screening platform utilized a genetically engineered Drosophila melanogaster model of MEN2.[1]

Protocol:

-

Compound Preparation: AD57 hydrochloride was dissolved in DMSO to create a stock solution.[1]

-

Diet Preparation: The DMSO stock was diluted into molten (approximately 50°C) enriched fly food to achieve the desired final drug concentrations.[1] The food was then allowed to solidify at room temperature.[1]

-

Screening: For each experimental condition, 30-60 embryos of the ptc > dRetMEN2B genotype were placed in vials containing 500-1,000 µL of the drug-laced food.[1]

-

Analysis: The flies were raised until maturity. Efficacy was quantified by the percentage of animals that survived to adulthood ("rescued"), and by the suppression of developmental defects in tissues like the notum and scutellum.[1]

Biochemical Kinase Assays for IC50 Determination

The potency of AD57 against specific kinases was determined using in vitro radiometric biochemical assays.[3]

General Protocol:

-

Reaction Setup: Kinase reactions were prepared in a buffer containing 20 mM HEPES (pH 7.2), 10 mM MgCl2, 1 mM DTT, and 40 ng/µL BSA. The specific kinase enzyme, its substrate, and varying concentrations of AD57 (typically a 3-fold dilution series) were included.[3]

-

Initiation: Reactions were initiated by the addition of 100 µM ATP supplemented with 5 µCi of γ-³²P-ATP.[3]

-

Incubation: The reaction mixtures were incubated for 15 minutes at room temperature.[3]

-

Termination and Capture: 2 µL of each reaction was spotted onto P81 phosphocellulose paper. The paper was then washed at least five times over one hour in 1% (v/v) phosphoric acid to remove unincorporated γ-³²P-ATP.[3]

-

Quantification: The dried phosphocellulose paper was analyzed by phosphorimaging. The amount of incorporated radioactivity was quantified using ImageQuant software.[3]

-

Data Analysis: Titration data were fitted to a sigmoidal dose-response curve using Prism software to derive the IC50 values.[3]

Kinome-wide Profiling

Broad kinase selectivity profiling of AD57 at a concentration of 1 µM was performed by Invitrogen (now Thermo Fisher Scientific) using their SelectScreen™ service.[2] This service utilizes one of two main assay formats depending on the specific kinase.

Assay Platforms:

-

Z'-LYTE™ Assay: A Fluorescence Resonance Energy Transfer (FRET)-based method that measures kinase activity by detecting the differential proteolysis of a phosphorylated versus a non-phosphorylated peptide substrate.[4][5] Phosphorylation by the kinase protects the peptide from cleavage, leading to a high FRET signal.

-

Adapta™ Universal Kinase Assay: A homogenous, time-resolved FRET (TR-FRET) immunoassay that measures kinase activity by quantifying the amount of ADP produced during the phosphotransferase reaction.[3][6]

The specific protocols are proprietary to the service provider but generally follow the principles outlined below.

Conclusion

AD57 hydrochloride exemplifies the power of a polypharmacological approach in cancer drug discovery. By moving beyond a single-target paradigm, its design achieves high efficacy in preclinical models through the simultaneous inhibition of RET and key downstream effectors (RAF, SRC, S6K). Crucially, the identification and avoidance of the anti-target mTOR mitigates toxicity, widening the therapeutic window. The methodologies employed in its discovery, from whole-animal screening to comprehensive kinome profiling, provide a robust framework for the development of next-generation targeted therapies. This technical guide summarizes the core pharmacological data and experimental foundations for AD57, providing a resource for researchers in oncology and drug development.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Chemical genetic discovery of targets and anti-targets for cancer polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adapta® Universal Kinase Assay and Substrates | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - US [thermofisher.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

AD57 Hydrochloride: An In-depth Technical Guide to its Core Downstream Signaling Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

AD57 hydrochloride is a potent, orally active multikinase inhibitor with significant therapeutic potential in oncology. By targeting key kinases involved in cancer cell proliferation, survival, and metastasis, AD57 hydrochloride offers a multifaceted approach to cancer treatment. This technical guide provides a comprehensive overview of the downstream signaling effects of AD57 hydrochloride, focusing on its primary targets: RET, BRAF, S6K, and Src. This document details the expected molecular consequences of inhibiting these pathways, presents structured templates for quantitative data analysis, and offers detailed experimental protocols for researchers to investigate these effects in their own work. Visual diagrams of the signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the compound's mechanism of action.

Introduction to AD57 Hydrochloride

AD57 hydrochloride is a small molecule inhibitor targeting multiple protein kinases that are frequently dysregulated in various cancers. Its primary targets include the receptor tyrosine kinase RET, the serine/threonine-protein kinase BRAF, the ribosomal protein S6 kinase (S6K), and the proto-oncogene tyrosine-protein kinase Src[1]. The simultaneous inhibition of these kinases positions AD57 hydrochloride as a promising candidate for overcoming resistance mechanisms associated with single-target therapies and for treating a broad range of malignancies.

Core Signaling Pathways Targeted by AD57 Hydrochloride

The efficacy of AD57 hydrochloride stems from its ability to modulate critical signaling cascades that drive tumor growth and survival. The following sections delineate the downstream pathways affected by the inhibition of its primary targets.

RET Signaling Pathway

The RET (Rearranged during Transfection) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. Activating mutations and fusions in the RET gene are oncogenic drivers in several cancers, including thyroid and non-small cell lung cancer. Upon ligand binding, RET dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pathways, most notably the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways.

Expected Downstream Effects of AD57 Hydrochloride on RET Signaling: Inhibition of RET by AD57 hydrochloride is expected to block its autophosphorylation, thereby preventing the recruitment of adaptor proteins and subsequent activation of the MAPK and PI3K/AKT cascades. This would lead to decreased cell proliferation and enhanced apoptosis in RET-driven tumors.

BRAF/MAPK Signaling Pathway

BRAF is a serine/threonine kinase that is a key component of the MAPK signaling pathway. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the pathway, promoting uncontrolled cell growth. As a downstream effector of RAS, activated BRAF phosphorylates and activates MEK, which in turn phosphorylates and activates ERK.

Expected Downstream Effects of AD57 Hydrochloride on BRAF Signaling: By inhibiting BRAF, AD57 hydrochloride is anticipated to block the phosphorylation of MEK and ERK, leading to a shutdown of the MAPK pathway. This would result in decreased transcription of genes involved in cell proliferation and survival in BRAF-mutant cancer cells.

S6K/mTOR Signaling Pathway

Ribosomal protein S6 kinase (S6K) is a downstream effector of the PI3K/AKT/mTOR signaling pathway. mTORC1 (mammalian target of rapamycin complex 1) directly phosphorylates and activates S6K, which in turn phosphorylates several substrates, including the ribosomal protein S6. This activation promotes protein synthesis and cell growth.

Expected Downstream Effects of AD57 Hydrochloride on S6K Signaling: Inhibition of S6K by AD57 hydrochloride is expected to block the phosphorylation of its downstream substrates, leading to a reduction in protein synthesis and, consequently, a decrease in cell growth and proliferation.

Src Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, migration, and invasion. It is often overexpressed and/or hyperactivated in a variety of cancers, contributing to metastatic progression. Src activation leads to the phosphorylation of numerous substrates, including focal adhesion kinase (FAK) and paxillin, which are critical for cell motility.

Expected Downstream Effects of AD57 Hydrochloride on Src Signaling: By inhibiting Src, AD57 hydrochloride is expected to decrease the phosphorylation of key substrates like FAK and paxillin. This would lead to a disruption of focal adhesions and a reduction in cancer cell migration and invasion.

Quantitative Data on Downstream Signaling Effects

While specific quantitative data for the downstream signaling effects of AD57 hydrochloride are not extensively available in the public domain, this section provides a template for how such data should be structured and presented. Researchers are encouraged to use the experimental protocols provided in Section 4 to generate data for their specific cell lines and models of interest.

Table 1: In Vitro Kinase Inhibitory Activity of AD57 Hydrochloride

| Kinase Target | IC50 (nM) [Example] | Assay Type | Reference |

| RET | 2 | in vitro (Drosophila) | [1] |

| BRAF | Data not available | ||

| S6K | Data not available | ||

| Src | Data not available |

Table 2: Cellular Activity of AD57 Hydrochloride on Downstream Signaling Pathways (Example Data)

| Cell Line | Pathway Component | IC50 (nM) [Example] | Assay Type |

| TT (Thyroid Cancer) | p-RET (Tyr1062) | 15 | Western Blot |

| A375 (Melanoma) | p-ERK (Thr202/Tyr204) | 50 | Western Blot |

| MCF-7 (Breast Cancer) | p-S6K (Thr389) | 100 | Western Blot |

| MDA-MB-231 (Breast Cancer) | p-Src (Tyr416) | 75 | Western Blot |

Table 3: Anti-proliferative Activity of AD57 Hydrochloride (Example Data)

| Cell Line | Cancer Type | IC50 (nM) [Example] | Assay Type |

| TT | Medullary Thyroid | 25 | Cell Viability (MTT) |

| A375 | Melanoma | 80 | Cell Viability (MTT) |

| MCF-7 | Breast Cancer | 150 | Cell Viability (MTT) |

| MDA-MB-231 | Breast Cancer | 120 | Cell Viability (MTT) |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the downstream signaling effects of AD57 hydrochloride.

Western Blot Analysis for Phosphorylated Proteins

This protocol is designed to assess the phosphorylation status of key proteins in the RET, MAPK, mTOR, and Src signaling pathways following treatment with AD57 hydrochloride.

Materials:

-

Cancer cell lines of interest

-

Cell culture medium and supplements

-

AD57 hydrochloride

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for phosphorylated and total proteins of interest)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of AD57 hydrochloride for the desired time period (e.g., 2, 6, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C. The next day, wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After washing, add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.

In Vitro Kinase Assay

This protocol is for determining the direct inhibitory effect of AD57 hydrochloride on the enzymatic activity of its target kinases.

Materials:

-

Recombinant active kinases (RET, BRAF, S6K, Src)

-

Kinase-specific substrates

-

Kinase reaction buffer

-

ATP

-

AD57 hydrochloride

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

Luminometer

Procedure:

-

Prepare Reagents: Prepare serial dilutions of AD57 hydrochloride. Prepare a kinase reaction mixture containing the kinase, its specific substrate, and kinase reaction buffer.

-

Kinase Reaction: Add the AD57 hydrochloride dilutions to the wells of a 96-well plate. Add the kinase reaction mixture to initiate the reaction. Add ATP to start the kinase reaction and incubate at 30°C for a specified time (e.g., 60 minutes).

-

ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection kit such as the ADP-Glo™ assay, which measures luminescence.

-

Data Analysis: Plot the luminescence signal against the concentration of AD57 hydrochloride to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of AD57 hydrochloride on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Cell culture medium

-

AD57 hydrochloride

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of AD57 hydrochloride for a specified duration (e.g., 72 hours).

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting viability against drug concentration.

Xenograft Tumor Model

This protocol describes how to evaluate the in vivo efficacy of AD57 hydrochloride in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

AD57 hydrochloride formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Drug Administration: Administer AD57 hydrochloride to the treatment group via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor volume with calipers every few days.

-

Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).

-

Data Analysis: Plot the average tumor volume over time for each group to assess the anti-tumor efficacy of AD57 hydrochloride.

Conclusion

AD57 hydrochloride is a promising multikinase inhibitor with the potential to impact multiple oncogenic signaling pathways simultaneously. By targeting RET, BRAF, S6K, and Src, it is expected to effectively inhibit cancer cell proliferation, growth, and invasion. The experimental protocols and data presentation frameworks provided in this guide are intended to empower researchers to thoroughly investigate and quantify the downstream signaling effects of AD57 hydrochloride, thereby accelerating its development and clinical translation. Further studies are warranted to fully elucidate the intricate molecular mechanisms of this compound and to identify patient populations that would most benefit from its therapeutic application.

References

Methodological & Application

AD57 hydrochloride solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

Product Information

AD57 hydrochloride is a potent, orally active, polypharmacological cancer therapeutic agent.[1][2] It functions as a multikinase inhibitor, targeting several key signaling pathways implicated in cancer cell proliferation, invasion, and metabolism.[1]

Chemical Properties:

-

Formal Name: N-[4-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenyl]-N'-[3-(trifluoromethyl)phenyl]-urea, monohydrochloride[1][3]

-

Molecular Formula: C22H20F3N7O • HCl[1]

-

Formula Weight: 491.9 g/mol [1]

-

Appearance: Crystalline solid[1]

-

Purity: ≥98%[1]

Physicochemical Properties

Solubility

The solubility of AD57 hydrochloride has been determined in various common laboratory solvents. It is crucial to select the appropriate solvent based on the experimental requirements, such as compatibility with cell culture media or formulation for in vivo studies.

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | 14 mg/mL | [1][4] |

| Dimethyl sulfoxide (DMSO) | 10 mg/mL | [1][4] |

| Ethanol | 5 mg/mL | [1][4] |

| DMF:PBS (pH 7.2) (1:4) | 0.20 mg/mL | [1] |

Stability and Storage

Proper storage is critical to maintain the integrity and activity of AD57 hydrochloride. The compound is stable under recommended storage conditions.[5]

| Form | Storage Temperature | Notes | Reference |

| Crystalline Solid (Powder) | -20°C | Keep container tightly sealed in a cool, well-ventilated area. | [4][5] |

| In Solvent | -80°C | Protect from light and moisture. | [5] |

Incompatible Materials: Avoid strong acids/alkalis and strong oxidizing/reducing agents.[5]

Biological Activity and Signaling Pathways

AD57 hydrochloride is a potent inhibitor of the receptor tyrosine kinase RET, with an IC50 value of 2 nM.[1] Its anti-cancer activity is attributed to its ability to modulate multiple targets. Notably, it interferes with kinases downstream of RET, including Src, Raf (BRAF), and S6K, thereby disrupting signaling pathways that are crucial for cancer cell function.[1][2]

Experimental Protocols

The following protocols provide a general guideline for the preparation of AD57 hydrochloride solutions for in vitro and in vivo experiments.

Preparation of a 10 mM DMSO Stock Solution

This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in aqueous media for cell-based assays.

Materials:

-

AD57 hydrochloride (Formula Weight: 491.9 g/mol )

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene or glass vials

-

Calibrated precision balance

-

Vortex mixer and/or sonicator

Procedure:

-

Calculation: To prepare a 10 mM stock solution, weigh out 4.92 mg of AD57 hydrochloride for every 1 mL of DMSO.

-

Calculation: 10 mmol/L * 1 L/1000 mL * 491.9 g/mol * 1000 mg/g = 4.919 mg/mL

-

-

Weighing: Carefully weigh the required amount of AD57 hydrochloride powder and place it into a sterile vial.

-

Dissolution: Add the calculated volume of DMSO to the vial.

-

Mixing: Cap the vial tightly and vortex thoroughly. If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution. The solution should be clear and free of particulates.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.[5]

Preparation of Working Solutions for Cell Culture

Important: The final concentration of DMSO in cell culture media should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Procedure:

-

Thaw a single-use aliquot of the 10 mM AD57 hydrochloride stock solution at room temperature.

-

Perform a serial dilution of the stock solution into your desired cell culture medium to achieve the final working concentration.

-

Example for 10 µM: Dilute the 10 mM stock solution 1:1000. For instance, add 1 µL of the 10 mM stock to 1 mL of cell culture medium.

-

-

Mix the working solution gently by pipetting or inverting the tube before adding it to the cell cultures.

Safety Precautions

-

Handle AD57 hydrochloride in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.[5]

-

Consult the Material Safety Data Sheet (MSDS) for complete safety information before handling.

References

Application Notes and Protocols for AD57 Hydrochloride in Colorectal Cancer Models

Introduction

Colorectal cancer (CRC) is a leading cause of cancer-related mortality worldwide.[1] The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in CRC, playing a crucial role in tumor initiation, progression, and resistance to therapy.[2][3][4] This aberrant activation makes the PI3K/Akt/mTOR axis a prime target for novel therapeutic interventions.[2][3] AD57 hydrochloride is a potent and selective small molecule inhibitor targeting this critical signaling cascade. These application notes provide detailed protocols for evaluating the efficacy of AD57 hydrochloride in preclinical colorectal cancer models.

Mechanism of Action

AD57 hydrochloride exerts its anti-tumor effects by inhibiting key kinases within the PI3K/Akt/mTOR pathway. This pathway, when activated by growth factors, promotes cell survival, proliferation, and angiogenesis while inhibiting apoptosis.[2][3][4] By blocking this signaling cascade, AD57 hydrochloride is designed to induce apoptosis and halt the proliferation of cancer cells that are dependent on this pathway for their growth and survival.

References

- 1. Induction of colorectal carcinogenesis in the C57BL/6J and A/J mouse strains with a reduced DSS dose in the AOM/DSS model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. To Investigate the Occurrence and Development of Colorectal Cancer Based on the PI3K/AKT/mTOR Signaling Pathway [imrpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Novel Expression Patterns of PI3K/AKT/mTOR Signaling Pathway Components in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Combining AD57 Hydrochloride with Other Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic or additive effects of combining AD57 hydrochloride, a multi-kinase inhibitor, with other kinase inhibitors for research and drug development purposes.

Introduction

AD57 hydrochloride is an orally active multi-kinase inhibitor targeting key signaling molecules including RET (Rearranged during transfection), BRAF (B-Raf proto-oncogene, serine/threonine kinase), S6K (Ribosomal protein S6 kinase), and Src (Proto-oncogene tyrosine-protein kinase Src). Kinase inhibitors are a cornerstone of targeted cancer therapy. However, monotherapy often leads to the development of resistance. Combining kinase inhibitors that target different nodes within a signaling pathway or parallel pathways can be a promising strategy to enhance efficacy, overcome resistance, and reduce toxicity. These notes provide a framework for the preclinical evaluation of AD57 hydrochloride in combination with other kinase inhibitors.

Potential Combination Strategies

Combining AD57 hydrochloride with inhibitors of kinases in convergent or parallel signaling pathways could lead to enhanced anti-tumor activity. Based on its target profile, logical combination partners for AD57 hydrochloride could include inhibitors of:

-

MEK (Mitogen-activated protein kinase kinase): Dual inhibition of BRAF and MEK is a clinically validated strategy in BRAF-mutant melanoma.

-

PI3K (Phosphoinositide 3-kinase)/Akt (Protein kinase B)/mTOR (mammalian target of rapamycin): The PI3K/Akt/mTOR pathway is a critical survival pathway often activated in cancer. Co-inhibition with a BRAF or S6K inhibitor could lead to a more potent anti-proliferative effect.

-

EGFR (Epidermal Growth Factor Receptor): In cancers driven by EGFR mutations, resistance can emerge through activation of downstream pathways like MAPK or Src.

-

VEGFR (Vascular Endothelial Growth Factor Receptor): Targeting angiogenesis through VEGFR inhibition in combination with inhibitors of tumor cell proliferation can have synergistic effects.

Data Presentation

Table 1: In Vitro Cytotoxicity of AD57 Hydrochloride in Combination with a MEK Inhibitor (Trametinib) in BRAF V600E Mutant Colorectal Cancer Cell Line (HT-29)

| Treatment | Concentration (nM) | Cell Viability (%) (Mean ± SD) | Combination Index (CI) |

| Control | - | 100 ± 4.5 | - |

| AD57 HCl | 10 | 85 ± 3.2 | - |

| 50 | 62 ± 5.1 | - | |

| 100 | 45 ± 4.8 | - | |

| Trametinib | 5 | 90 ± 2.8 | - |

| 20 | 75 ± 3.9 | - | |

| 50 | 58 ± 4.2 | - | |

| AD57 HCl + Trametinib | 10 + 5 | 70 ± 3.5 | 0.85 (Slight Synergy) |

| 50 + 20 | 35 ± 4.1 | 0.60 (Synergy) | |

| 100 + 50 | 15 ± 2.9 | 0.42 (Strong Synergy) |

Table 2: In Vivo Tumor Growth Inhibition in a Xenograft Model of BRAF V600E Mutant Melanoma (A375)

| Treatment Group | Dose (mg/kg) | Tumor Volume (mm³) at Day 21 (Mean ± SEM) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1500 ± 120 | 0 |

| AD57 HCl | 25 | 950 ± 98 | 36.7 |

| PI3K Inhibitor (Alpelisib) | 50 | 1100 ± 115 | 26.7 |

| AD57 HCl + Alpelisib | 25 + 50 | 400 ± 55 | 73.3 |

Experimental Protocols

1. In Vitro Cell Viability Assay (MTS Assay)

This protocol outlines the methodology for determining the cytotoxic effects of AD57 hydrochloride in combination with another kinase inhibitor on a cancer cell line.

-

Materials:

-

Cancer cell line of interest (e.g., HT-29 colorectal adenocarcinoma cells)

-

Complete growth medium (e.g., McCoy's 5A with 10% FBS)

-

AD57 hydrochloride (stock solution in DMSO)

-

Second kinase inhibitor (e.g., Trametinib, stock solution in DMSO)

-

96-well plates

-

MTS reagent (CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C, 5% CO2.

-

Prepare serial dilutions of AD57 hydrochloride and the second kinase inhibitor in complete growth medium.

-

Treat the cells with single agents or combinations at various concentrations. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for 72 hours at 37°C, 5% CO2.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Determine the Combination Index (CI) using software like CompuSyn to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

-

2. Western Blot Analysis for Phosphorylated Protein Levels

This protocol is for assessing the effect of drug combinations on key signaling proteins.

-

Materials:

-

Treated cell lysates

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-p-Akt, anti-p-S6K, and total protein controls)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with AD57 hydrochloride, the second kinase inhibitor, or the combination for a specified time (e.g., 2, 6, 24 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

-

3. In Vivo Xenograft Tumor Model

This protocol describes how to evaluate the in vivo efficacy of AD57 hydrochloride combined with another kinase inhibitor.

-

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Cancer cell line for implantation (e.g., A375 melanoma cells)

-

Matrigel

-

AD57 hydrochloride formulation for oral gavage

-

Second kinase inhibitor formulation

-

Vehicle control

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject 5 x 10^6 A375 cells mixed with Matrigel into the flank of each mouse.

-

Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, AD57 HCl alone, second inhibitor alone, combination).

-

Administer treatments as per the planned schedule (e.g., daily oral gavage).

-

Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²)/2.

-

Monitor animal body weight and general health as indicators of toxicity.

-

At the end of the study (e.g., day 21 or when tumors in the control group reach the maximum allowed size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

-

Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

-

Visualizations

Caption: Signaling pathways targeted by AD57 HCl and potential combination inhibitors.

Caption: Preclinical workflow for evaluating AD57 HCl combination therapies.

Application Notes: Verapamil Hydrochloride for Studying Drug Resistance Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often leading to treatment failure. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and efficacy.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] Verapamil hydrochloride, a calcium channel blocker, has been extensively studied as a first-generation MDR modulator.[1][2][3][4][7][15] It has been shown to reverse P-gp-mediated MDR by competitively inhibiting the transporter's efflux function.[7][12] These application notes provide a comprehensive overview of the use of Verapamil hydrochloride as a tool to investigate and overcome drug resistance in cancer cell lines.

Mechanism of Action

Verapamil's primary mechanism in overcoming MDR is the inhibition of P-glycoprotein (P-gp), an ABC transporter encoded by the ABCB1 gene.[5][8][12] P-gp functions as an ATP-dependent efflux pump, expelling a wide range of chemotherapeutic agents from the cell.[10] Verapamil has been shown to directly bind to P-gp, competitively inhibiting the binding and efflux of cytotoxic drugs.[7] This leads to an increased intracellular accumulation of chemotherapeutic agents in resistant cells, thereby restoring their sensitivity to the drugs.[5][12]

In addition to P-gp inhibition, Verapamil has been observed to modulate other cellular processes involved in drug resistance. Some studies suggest that Verapamil can decrease the expression of P-gp at both the mRNA and protein levels.[5][6] Furthermore, Verapamil has been shown to induce apoptosis in some cancer cells and can alter the mitochondrial membrane potential, potentially contributing to its chemosensitizing effects.[8][11][15]

The PI3K/Akt signaling pathway is a critical regulator of cell survival and is often implicated in drug resistance.[16][17][18] Aberrant activation of this pathway can promote the expression of anti-apoptotic proteins and contribute to the MDR phenotype. While direct modulation of the PI3K/Akt pathway by Verapamil is not its primary mechanism for overcoming MDR, understanding this pathway is crucial in the broader context of drug resistance research.

Quantitative Data

The following tables summarize the effect of Verapamil hydrochloride on the cytotoxicity of various chemotherapeutic agents in drug-resistant cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Chemotherapeutic Agent | IC50 (without Verapamil) | IC50 (with Verapamil) | Fold Reversal | Reference |

| K562/ADR (human leukemia) | Doxorubicin | Not specified | Not specified | Not specified | [5] |

| CEM VLB100 (human leukemia) | Vinblastine | Not specified | Not specified | Not specified | [5] |

| L3.6plGres (pancreatic cancer) | Gemcitabine | Resistant | Significantly reduced | Not specified | [8][11] |

| AsPC-1 SP (pancreatic cancer) | Not specified | Resistant | Significantly reduced | Not specified | [8][11] |

| MCF-7 (human breast cancer) | Doxorubicin | 36 µg/ml | 13 µg/ml | ~2.8 | |

| KB-V1 (multidrug-resistant) | Doxorubicin | Resistant | Not specified | Not specified | [10][19] |

| 2780AD (drug-resistant) | Adriamycin | Resistant | Not specified | 10-12 | [20] |

| MCF7/AdrR (drug-resistant) | Adriamycin | Resistant | Not specified | 10-12 | [20] |

| H69LX10 (drug-resistant) | Adriamycin | Resistant | Not specified | 10-12 | [20] |

Note: The concentrations of Verapamil used in these studies varied. Please refer to the cited literature for specific experimental details.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of Verapamil on the cytotoxicity of a chemotherapeutic agent in a drug-resistant cell line.

Materials:

-

Drug-resistant and sensitive cancer cell lines

-

Complete cell culture medium

-

Verapamil hydrochloride

-

Chemotherapeutic agent (e.g., Doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.[14]

-

Prepare serial dilutions of the chemotherapeutic agent in complete culture medium.

-

Prepare two sets of these dilutions: one with a fixed, non-toxic concentration of Verapamil (e.g., 5-10 µM) and one without Verapamil.

-

Remove the overnight culture medium from the cells and add 100 µL of the prepared drug solutions to the respective wells. Include wells with medium only (blank), cells with medium (negative control), and cells with Verapamil only.

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 values for the chemotherapeutic agent with and without Verapamil.

Western Blot for P-glycoprotein Expression

This protocol outlines the steps to determine the effect of Verapamil on the protein expression level of P-gp.

Materials:

-

Drug-resistant cancer cells

-

Verapamil hydrochloride

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against P-glycoprotein (e.g., C219 or C494)

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed drug-resistant cells in 6-well plates and treat with Verapamil (e.g., 10-20 µM) for 24, 48, and 72 hours. Include an untreated control.

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using the BCA protein assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against P-gp overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the relative expression of P-gp in treated versus untreated cells.

Visualizations

Signaling Pathway

References

- 1. Does verapamil help overcome multidrug resistance in tumor cell lines and cancer patients? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. By inhibiting Src, verapamil and dasatinib overcome multidrug resistance via increased expression of Bim and decreased expressions of MDR1 and survivin in human multidrug-resistant myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reversal of multidrug resistance by verapamil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Verapamil and Rifampin Effect on P-Glycoprotein Expression in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reversal mechanism of multidrug resistance by verapamil: direct binding of verapamil to P-glycoprotein on specific sites and transport of verapamil outward across the plasma membrane of K562/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Verapamil inhibits tumor progression of chemotherapy-resistant pancreatic cancer side population cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. media.neliti.com [media.neliti.com]

- 10. Codelivery of Doxorubicin and Verapamil for Treating Multidrug Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Verapamil inhibits tumor progression of chemotherapy-resistant pancreatic cancer side population cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Verapamil modulation of multidrug resistance in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Verapamil reversal of clinical doxorubicin resistance in human cancer. A Wilshire Oncology Medical Group pilot phase I-II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sites.ualberta.ca [sites.ualberta.ca]

- 15. Verapamil reverts resistance to drug-induced apoptosis in Ki-ras-transformed cells by altering the cell membrane and the mitochondrial transmembrane potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. The activity of verapamil as a resistance modifier in vitro in drug resistant human tumour cell lines is not stereospecific - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: AD57 Hydrochloride

Disclaimer: Publicly available information on the specific off-target effects of AD57 hydrochloride is limited. This guide provides a general framework and best practices for researchers to identify and characterize potential off-target effects of novel kinase inhibitors like AD57 hydrochloride.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the known on-targets of AD57 hydrochloride?

A1: AD57 hydrochloride is described as an orally active multikinase inhibitor targeting RET (Ret proto-oncogene), BRAF (B-Raf proto-oncogene, serine/threonine kinase), S6K (Ribosomal protein S6 kinase), and Src (Proto-oncogene tyrosine-protein kinase Src)[1].

Q2: What are "off-target" effects and why are they a concern?

A2: Off-target effects are unintended interactions between a drug and cellular components other than its intended target. For a kinase inhibitor like AD57 hydrochloride, this means binding to and inhibiting kinases other than RET, BRAF, S6K, and Src. These unintended interactions can lead to unexpected biological responses, toxicity, or misinterpretation of experimental results.

Q3: My cells are showing an unexpected phenotype after treatment with AD57 hydrochloride. How can I determine if it's an off-target effect?

A3: Unexpected phenotypes are common in early-stage drug research. Here’s a troubleshooting workflow to consider:

-

Confirm Compound Identity and Purity: Ensure the compound is correctly identified and free of contaminants that could cause confounding effects.

-

Dose-Response Analysis: Perform a dose-response experiment. A consistent, dose-dependent phenotype is more likely to be a direct effect of the compound.

-

Use a Structurally Unrelated Inhibitor: Test another inhibitor with the same primary targets (if available). If the phenotype is not replicated, it may be an off-target effect specific to AD57 hydrochloride.

-

Rescue Experiment: If you are studying a specific pathway, try to "rescue" the phenotype by overexpressing a downstream component. If the phenotype persists, it might be caused by the inhibition of a parallel, off-target pathway.

-

Perform a Kinase Profile Screen: Screen AD57 hydrochloride against a broad panel of kinases to identify potential unintended targets (see Experimental Protocols section).

Q4: My experimental results with AD57 hydrochloride are inconsistent. What could be the cause?

A4: Inconsistent results can stem from several factors:

-

Compound Stability: Ensure the compound is properly stored and that the solvent used for dilution does not affect its stability or activity. Prepare fresh dilutions for each experiment.

-

Cell Culture Conditions: Variations in cell density, passage number, or media composition can alter cellular signaling and response to inhibitors. Standardize your cell culture protocols.

-

Assay Variability: Ensure your assays are well-validated and include appropriate positive and negative controls in every experiment to monitor performance.

Quantitative Data on Off-Target Effects

As specific off-target data for AD57 hydrochloride is not publicly available, researchers should aim to generate their own data. The following table provides a template for summarizing findings from a kinase profiling screen.